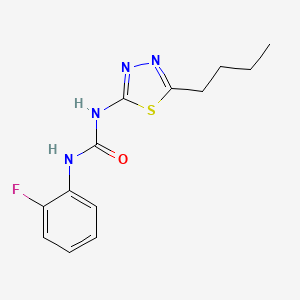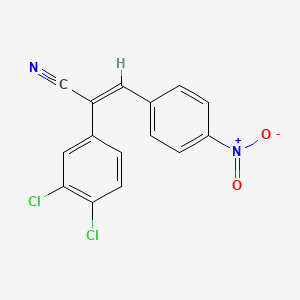
N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide
Descripción general
Descripción
N-Butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinecarboxamides and has a molecular weight of 395.51 g/mol.
Mecanismo De Acción
The mechanism of action of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 is mainly attributed to its high affinity for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is widely distributed in various tissues, including the brain, heart, and liver. It is involved in various cellular processes such as ion channel regulation, intracellular calcium signaling, and protein synthesis. Compound 1 binds to the sigma-1 receptor and modulates its activity, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to enhance cognitive function and memory. In cancer research, it has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In addition, N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. It is also relatively easy to synthesize and purify, which makes it a cost-effective N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide for lab experiments. However, one of the limitations of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Direcciones Futuras
There are several future directions for the study of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1. One of the potential applications is in the development of new drugs targeting the sigma-1 receptor for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, the structure-activity relationship of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 can be further explored to develop more potent and selective N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamides. Furthermore, the physiological and biochemical effects of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 can be studied in more detail to better understand its mechanisms of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as neuroprotection, neurotransmitter release, and intracellular calcium signaling. In cancer research, N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 has been studied for its potential antitumor activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In drug discovery, N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 has been used as a lead N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide for the development of new drugs targeting the sigma-1 receptor.
Propiedades
IUPAC Name |
N-butyl-1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-2-3-15-26(19-9-5-4-6-10-19)22(27)18-13-16-25(17-14-18)23(28)20-11-7-8-12-21(20)24/h4-12,18H,2-3,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGNCMQAJUIHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4818903.png)

![N-butyl-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4818918.png)
![1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4818928.png)
![3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4818929.png)
![6-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4818941.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4818963.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4818968.png)

![N-(5-{2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4818983.png)
![1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4818987.png)
